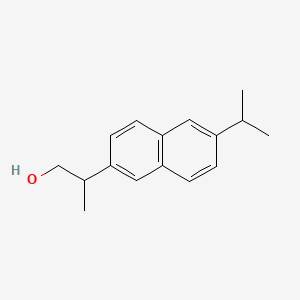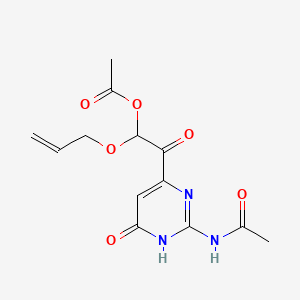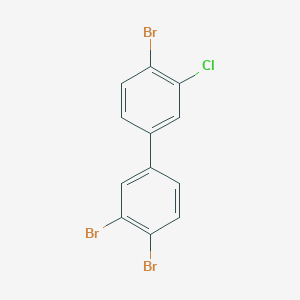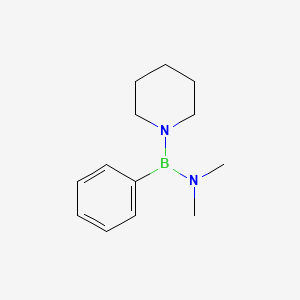![molecular formula C20H16N2O B14412371 3-Ethenyl-2-(4-methoxyphenyl)-3H-naphtho[1,2-D]imidazole CAS No. 81288-62-2](/img/structure/B14412371.png)
3-Ethenyl-2-(4-methoxyphenyl)-3H-naphtho[1,2-D]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethenyl-2-(4-methoxyphenyl)-3H-naphtho[1,2-D]imidazole is a complex organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered ring compounds containing nitrogen, which have many applications in organic chemistry, pharmaceuticals, and natural compounds . This particular compound is characterized by the presence of an ethenyl group and a methoxyphenyl group attached to the naphthoimidazole core, making it a unique and versatile molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-2-(4-methoxyphenyl)-3H-naphtho[1,2-D]imidazole typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of 4-methoxyphenyl glyoxal with appropriate amines and aldehydes under acidic or basic conditions . The reaction conditions often require the use of catalysts such as copper iodide (CuI) to facilitate the formation of the imidazole ring . The reaction is usually carried out at elevated temperatures to ensure complete cyclization and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization, chromatography, and distillation to ensure high purity and quality.
化学反応の分析
Types of Reactions
3-Ethenyl-2-(4-methoxyphenyl)-3H-naphtho[1,2-D]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols. Substitution reactions can introduce various functional groups, such as halides, nitro groups, or alkyl groups.
科学的研究の応用
3-Ethenyl-2-(4-methoxyphenyl)-3H-naphtho[1,2-D]imidazole has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 3-Ethenyl-2-(4-methoxyphenyl)-3H-naphtho[1,2-D]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
類似化合物との比較
Similar Compounds
Benzimidazole: A structurally related compound with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.
Thiazole: Another heterocyclic compound with similar applications in pharmaceuticals and organic chemistry.
Oxazole: Known for its use in the synthesis of various bioactive molecules and materials.
Uniqueness
3-Ethenyl-2-(4-methoxyphenyl)-3H-naphtho[1,2-D]imidazole is unique due to its specific structural features, such as the presence of an ethenyl group and a methoxyphenyl group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields .
特性
CAS番号 |
81288-62-2 |
|---|---|
分子式 |
C20H16N2O |
分子量 |
300.4 g/mol |
IUPAC名 |
3-ethenyl-2-(4-methoxyphenyl)benzo[e]benzimidazole |
InChI |
InChI=1S/C20H16N2O/c1-3-22-18-13-10-14-6-4-5-7-17(14)19(18)21-20(22)15-8-11-16(23-2)12-9-15/h3-13H,1H2,2H3 |
InChIキー |
KGJPPBCQCUWJLS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NC3=C(N2C=C)C=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl [1-(oxo-lambda~4~-sulfanylidene)-2-(2,4,6-trimethylphenyl)ethyl]phosphonate](/img/structure/B14412289.png)

![(5S)-5-{[(Benzyloxy)methoxy]methyl}oxolan-2-one](/img/structure/B14412298.png)
![2-[(2-Methylpropyl)sulfanyl]-2H,4H-1,3,2lambda~5~-benzodioxaphosphinin-2-one](/img/structure/B14412307.png)


![(Z)-7-[(2R,3S)-3-[(2Z,5E)-undeca-2,5-dienyl]oxiran-2-yl]hept-5-enoic acid](/img/structure/B14412332.png)




![Ethyl 4-[2-(methylsulfanyl)ethenyl]benzoate](/img/structure/B14412378.png)


